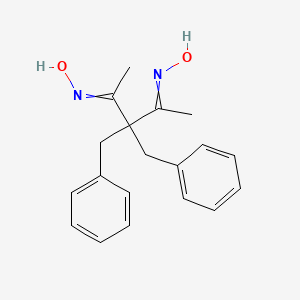
N,N'-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a pentane backbone with diylidene and dihydroxylamine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine typically involves multi-step organic reactions One common method includes the condensation of benzylamine derivatives with appropriate ketones or aldehydes under controlled conditions The reaction is often catalyzed by acids or bases to facilitate the formation of the diylidene linkage
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the diylidene groups to saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diylidene and dihydroxylamine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(3,3-Dimethylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Diphenylpentane-2,4-diylidene)dihydroxylamine
- N,N’-(3,3-Dibenzylhexane-2,4-diylidene)dihydroxylamine
Uniqueness
N,N’-(3,3-Dibenzylpentane-2,4-diylidene)dihydroxylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of benzyl groups enhances its reactivity and potential for forming various derivatives. Additionally, its diylidene and dihydroxylamine functionalities provide versatility in chemical reactions and applications.
Properties
CAS No. |
113768-15-3 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(3,3-dibenzyl-4-hydroxyiminopentan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C19H22N2O2/c1-15(20-22)19(16(2)21-23,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,22-23H,13-14H2,1-2H3 |
InChI Key |
KGFWGPTUACOXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















